2-Piperidinoaniline
Overview
Description
2-Piperidinoaniline is an organic compound with the molecular formula C11H16N2. It is a derivative of aniline, where the amino group is substituted with a piperidine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Piperidinoaniline can be synthesized through several methods. One common approach involves the reaction of aniline with piperidine in the presence of a catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. Another method involves the cyclization of N-phenylpiperidine under acidic conditions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of aniline and piperidine into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro-2-piperidinoaniline, nitroso-2-piperidinoaniline.
Reduction: this compound derivatives with additional amine groups.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
2-Piperidinoaniline is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Piperidinoaniline exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylpiperidine: Similar structure but different substitution pattern.
N-Phenylpiperidine: Lacks the amino group present in 2-Piperidinoaniline.
Piperidine: The parent compound without the aniline substitution.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYECAJPUPWFCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332568 | |
Record name | 2-Piperidinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39643-31-7 | |
Record name | 2-Piperidinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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